molecular formula C12H10FN5O2 B15159727 1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- CAS No. 848859-45-0

1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-

Cat. No.: B15159727
CAS No.: 848859-45-0
M. Wt: 275.24 g/mol
InChI Key: YHLKDRKLKDYREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- is an aromatic azo compound with the molecular formula C12H10FN5O2 . This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a fluoro and nitro group. Azo compounds are known for their vivid colors and are widely used in dyeing and printing textiles.

Preparation Methods

The synthesis of 1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-fluoro-5-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1,3-benzenediamine under alkaline conditions to yield the final azo compound .

Chemical Reactions Analysis

1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components, leading to various biological effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can bind to proteins and nucleic acids, affecting their function .

Comparison with Similar Compounds

1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- can be compared with other azo compounds such as:

    1,3-Benzenediamine, 4-[(2-chloro-5-nitrophenyl)azo]-: Similar structure but with a chlorine substituent instead of fluorine.

    1,3-Benzenediamine, 4-[(2-methyl-5-nitrophenyl)azo]-: Contains a methyl group instead of fluorine.

    1,3-Benzenediamine, 4-[(2-hydroxy-5-nitrophenyl)azo]-: Has a hydroxyl group in place of fluorine.

The uniqueness of 1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- lies in its specific substituents, which can influence its reactivity and applications .

Properties

CAS No.

848859-45-0

Molecular Formula

C12H10FN5O2

Molecular Weight

275.24 g/mol

IUPAC Name

4-[(2-fluoro-5-nitrophenyl)diazenyl]benzene-1,3-diamine

InChI

InChI=1S/C12H10FN5O2/c13-9-3-2-8(18(19)20)6-12(9)17-16-11-4-1-7(14)5-10(11)15/h1-6H,14-15H2

InChI Key

YHLKDRKLKDYREE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)N)N=NC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.